N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole ring substituted with chlorine atoms and a chromene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4,5-dichloro-1,3-benzothiazole with 2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the benzothiazole and chromene moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The specific substitution pattern and functional groups present in this compound can lead to unique interactions with biological targets and distinct chemical properties.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O3S/c18-10-5-6-12-14(13(10)19)20-17(25-12)21-15(22)9-7-8-3-1-2-4-11(8)24-16(9)23/h1-7H,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCGQUNPOIIUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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